Thermally Induced Acyl Migration: N-Benzoyl vs. N-Acetyl Salicylamide Crystal Structure Comparison
N-Benzoyl-2-hydroxybenzamide (N-benzoylsalicylamide) and N-acetylsalicylamide both undergo thermally induced acyl migration, but the resulting crystal structures reveal fundamentally different molecular conformations and hydrogen-bonding networks. N-Benzoylsalicylamide crystallizes with the benzoyl carbonyl oxygen forming an intramolecular hydrogen bond with the salicylamide –OH group (O···O distance = 2.55 Å), whereas N-acetylsalicylamide adopts a distinct packing motif where the acetyl group is rotated out of the salicylamide plane [1]. This differential solid-state behavior directly affects melting point, solubility, and long-term storage stability.
| Evidence Dimension | Intramolecular hydrogen bond distance (O···O) in crystal lattice |
|---|---|
| Target Compound Data | 2.55 Å (N-benzoylsalicylamide) |
| Comparator Or Baseline | N-Acetylsalicylamide: different conformation; acetyl group rotated out of plane (no equivalent H-bond) |
| Quantified Difference | Qualitative conformational divergence; N-benzoylsalicylamide forms a planar pseudo-ring via intramolecular H-bond absent in N-acetylsalicylamide |
| Conditions | Single-crystal X-ray diffraction at room temperature; Cu Kα radiation |
Why This Matters
The distinct solid-state conformation of N-benzoyl-2-hydroxybenzamide dictates its unique thermal behavior and formulation stability, which cannot be extrapolated from N-acetylsalicylamide data.
- [1] Vyas K, Mohan Rao V, Manohar H. Thermally induced acyl migration in salicylamides. 2. Structures of the products, N-acetylsalicylamide and N-benzoylsalicylamide. Acta Crystallogr C. 1987 Jun 15;43(6):1201-1204. View Source
